

# A Comparative Guide to the In Vitro Potency of Etripamil, Verapamil, and Diltiazem

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## Compound of Interest

Compound Name: Etripamil

Cat. No.: B607387

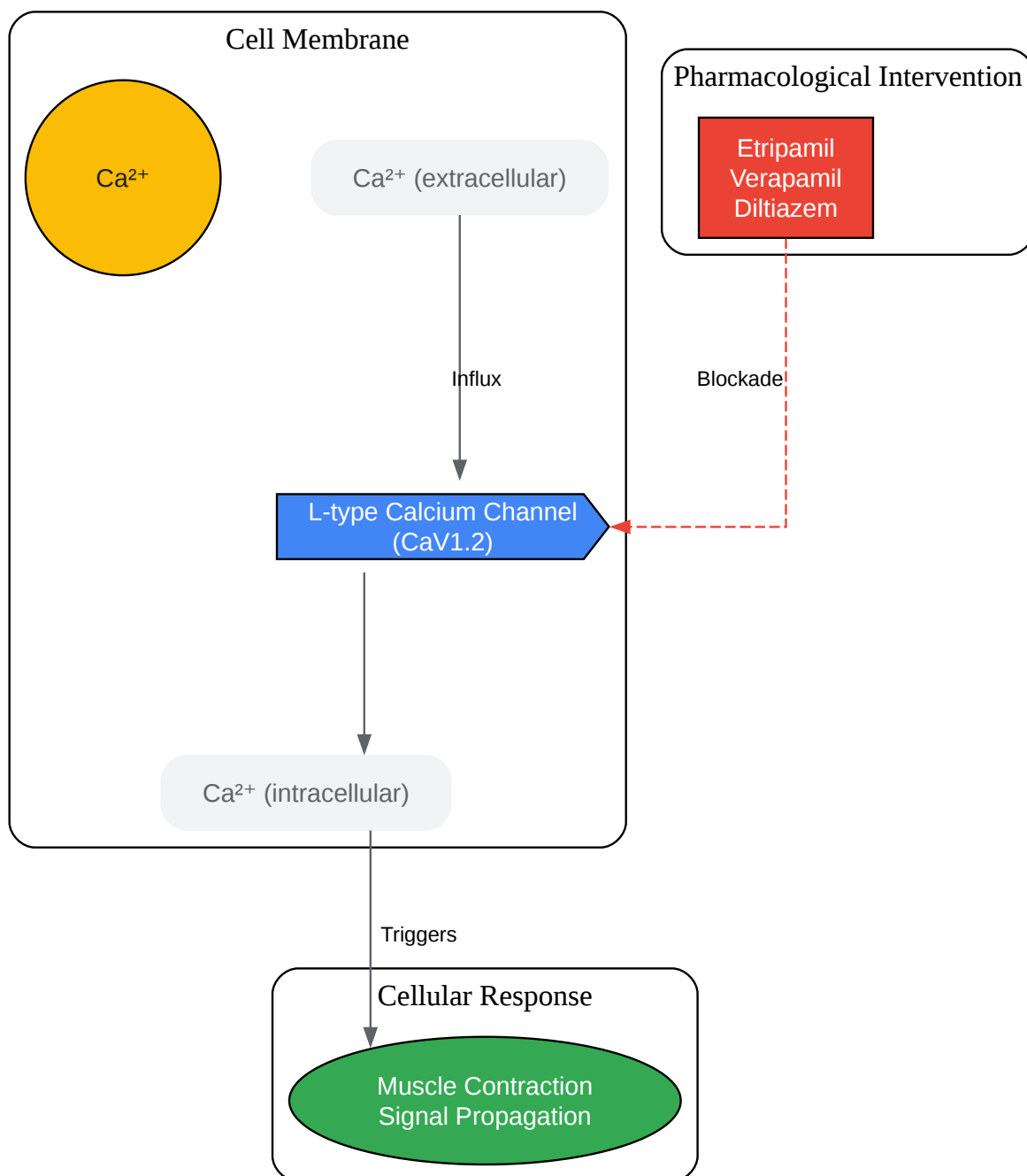
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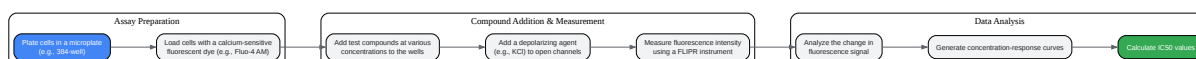
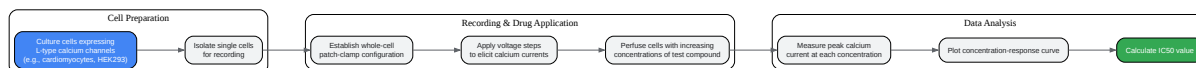
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of three L-type calcium channel blockers: **etripamil**, a novel short-acting agent, and the established drugs, verapamil and diltiazem. The information is supported by available experimental data to assist researchers in evaluating these compounds for further investigation.

## Mechanism of Action: L-type Calcium Channel Blockade

**Etripamil**, verapamil, and diltiazem all exert their primary pharmacological effect by blocking L-type calcium channels (CaV1.2), which are crucial for cardiovascular function.<sup>[1][2]</sup> These channels mediate the influx of calcium ions into cardiac and vascular smooth muscle cells, a process essential for muscle contraction and the propagation of electrical signals in the heart.<sup>[3]</sup> By inhibiting this calcium influx, these drugs lead to vasodilation, reduced heart rate, and decreased cardiac contractility.<sup>[3][4]</sup> Verapamil is classified as a phenylalkylamine, while diltiazem is a benzothiazepine. **Etripamil** is also a non-dihydropyridine L-type calcium channel blocker.





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## References

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